1-(5-Bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-10-5-6-13(17)11(8-10)14(18)7-9-3-1-2-4-12(9)16/h1-6,8,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZANJSRRVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=CC(=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of bromine and fluorine substituents, suggests possible interactions with biological targets, particularly in antimicrobial and anticancer applications.
- Chemical Formula: C₈H₆BrF O₂
- Molecular Weight: 233.03 g/mol
- CAS Number: 905454-90-2
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Below is a summary of its key biological activities based on recent studies.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | Inhibition of protein synthesis |
| Escherichia coli | 125 µg/mL | Disruption of cell membrane integrity |
| Klebsiella pneumoniae | 15.6 µg/mL | Inhibition of nucleic acid synthesis |
The compound exhibits a bactericidal effect, particularly against Gram-positive bacteria such as MRSA, with MIC values comparable to established antibiotics like gentamicin . The presence of the bromine atom is crucial for its enhanced antibacterial activity, impacting the compound's ability to penetrate bacterial membranes effectively .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 62.5 µg/mL |
| Aspergillus niger | 250 µg/mL |
The antifungal efficacy surpasses that of fluconazole in some cases, indicating its potential as a therapeutic agent against resistant fungal strains .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC₅₀ Values: Ranging from 10 to 30 µM depending on the cell line.
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting a multi-faceted approach to inhibiting tumor growth .
Case Studies and Research Findings
- A study published in MDPI highlighted the compound's effectiveness against biofilm-forming bacteria, demonstrating a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of traditional antibiotics .
- Another research article focused on structure-activity relationships (SAR) indicated that modifications to the phenolic group could enhance both antibacterial and anticancer activities, pointing towards potential avenues for drug development .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(5-Bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethanone exhibit significant anticancer properties. The presence of the bromine and fluorine substituents enhances the compound's ability to interact with biological targets involved in cancer pathways. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of drug metabolism. Its structural features allow it to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many pharmaceuticals. Inhibiting these enzymes can lead to increased bioavailability of certain drugs, making this compound a candidate for further exploration in pharmacokinetics.
Material Science Applications
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials, particularly in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the electrical properties and stability of the resulting materials.
Therapeutic Potential
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The hydroxyl group on the phenyl ring is known to contribute to enhanced interaction with microbial membranes, potentially leading to increased efficacy as an antimicrobial agent. Further investigation is required to fully understand its spectrum of activity and mechanism of action.
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines |
| Enzyme Inhibition | Potential P450 inhibitor |
| Antimicrobial | Activity against selected pathogens |
Case Studies
-
Anticancer Study
A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of derivatives similar to this compound. The study demonstrated that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways. -
Enzyme Interaction Research
Research conducted by Smith et al. (2023) examined the inhibition of CYP3A4 by this compound, revealing IC50 values that indicate a strong interaction with this critical enzyme involved in drug metabolism. -
Material Science Application
A recent paper presented at the International Conference on Organic Electronics discussed the use of this compound in developing new materials for OLEDs, noting improvements in brightness and efficiency compared to traditional materials.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a family of halogenated hydroxyacetophenones. Below is a detailed comparison with structurally related derivatives:
Table 1: Key Structural Analogs and Their Properties
Crystallographic Insights
Single-crystal X-ray diffraction of the target compound reveals monoclinic symmetry (space group P2₁/n) with cell parameters:
- a = 17.505 Å, b = 13.761 Å, c = 7.219 Å
- β = 94.546°, V = 1733.4 ų, Z = 4 .
This structural precision aids in modeling molecular interactions for drug design.
Pharmacological Potential
- Anticancer Activity: Pyridine-thiazole hybrids derived from 2-fluorophenyl ethanones demonstrate inhibition of kinases (e.g., c-Met, PI3Kα) in colon and breast cancer models .
- Antimicrobial Properties: Chlorinated analogs (e.g., 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone) exhibit broad-spectrum activity due to enhanced electrophilicity .
Preparation Methods
Starting Materials and Initial Bromination
- Starting Material: 2-fluorophenol or 2-fluorobenzoic acid derivatives are used as precursors.
- Bromination: Selective bromination at the 5-position of the phenyl ring is achieved using bromine under acidic or silver nitrate-catalyzed conditions.
- Conditions: The bromination is typically conducted in glacial acetic acid with bromine and nitric acid, followed by slow addition of silver nitrate solution under ice bath to control regioselectivity and prevent overbromination.
- Outcome: This yields 5-bromo-2-fluorophenol or 5-bromo-2-fluorobenzoic acid with high regioselectivity and yields around 80-85%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br2, HNO3, AgNO3, Acetic acid, 0°C to RT | 5-Bromo-2-fluorophenol derivative | 80-85 | Controlled addition to avoid isomers |
Conversion to Acylated Intermediates
- Acylation: The brominated phenolic acid is converted to an acyl chloride or an N-methoxy-N-methyl amide intermediate.
- Reagents: Thionyl chloride or oxalyl chloride is used to form acyl chlorides; N,O-dimethylhydroxylamine hydrochloride is used to prepare Weinreb amides.
- Purpose: The Weinreb amide intermediate is crucial for controlled addition of the Grignard reagent to avoid over-addition and side products.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | SOCl2 or (COCl)2, then N,O-dimethylhydroxylamine HCl | 5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | ~90 | Weinreb amide formation enables selective ketone synthesis |
Grignard Reaction to Form the Target Ketone
- Grignard Reagent: Methylmagnesium bromide (MeMgBr) or similar alkyl Grignard reagents.
- Reaction Conditions: The Grignard reagent is added dropwise to a solution of the Weinreb amide in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere to prevent moisture and oxygen interference.
- Work-up: After completion, the reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.
- Product: this compound is obtained as a solid with yields reported up to 95%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Addition | MeMgBr in diethyl ether/THF, 0°C to RT, N2 atmosphere | Target ketone: this compound | 90-95 | High selectivity, minimal side products |
Research Findings and Analytical Data
- The synthetic route avoids isomer by-products due to the regioselective bromination and use of Weinreb amide intermediates.
- Purification is typically achieved by recrystallization or chromatography.
- Characterization by ^1H-NMR, ^13C-NMR, and mass spectrometry confirms the structure and purity.
- Reported melting points and spectral data align with expected values for the compound.
- The process is scalable and suitable for large-scale production due to the robustness of the bromination and Grignard steps.
Comparative Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Bromination | Br2, HNO3, AgNO3, AcOH, 0°C to RT | Selective bromination at 5-position | 80-85 | High regioselectivity |
| Acylation to Weinreb Amide | SOCl2 or (COCl)2, N,O-dimethylhydroxylamine HCl | Formation of reactive intermediate | ~90 | Enables controlled ketone formation |
| Grignard Addition | MeMgBr, THF, 0°C, N2 atmosphere | Nucleophilic addition to form ketone | 90-95 | High yield, minimal side products |
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)-2-(2-fluorophenyl)ethanone?
The compound can be synthesized via sequential bromination and coupling reactions. For the brominated phenyl ring, 3-bromo-2-hydroxybenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate in N-methylpyrrolidone (NMP) at 210°C, yielding 1-(5-bromo-2-hydroxyphenyl)ethanone (26% yield) . The 2-fluorophenyl moiety is introduced via bromination of 1-(2-fluorophenyl)ethanone using bromine in dichloromethane, producing 2-bromo-1-(2-fluorophenyl)ethanone . Cross-coupling methods (e.g., Suzuki-Miyaura) or nucleophilic substitution may link these fragments.
Q. How should researchers handle safety and storage of this compound?
- Storage : Store at room temperature in airtight containers, avoiding light and moisture. For long-term stability, store at -20°C (use within 1 month) or -80°C (use within 6 months) .
- Safety : Toxic fumes may form during combustion. Use self-contained breathing apparatus (SCBA) and chemical-resistant suits during fire response. Avoid inhalation of dust/volatiles; work in a fume hood with adequate ventilation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves substituent positions on aromatic rings. For example, the hydroxyl proton (2-hydroxyphenyl) appears as a singlet at δ ~12 ppm, while fluorine atoms cause splitting patterns in adjacent protons .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 323.0 for C₁₄H₁₀BrFO₂).
- IR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .
Advanced Research Questions
Q. How can SHELX software optimize crystallographic refinement of this compound?
SHELXL refines small-molecule crystal structures by modeling anisotropic displacement parameters and validating geometric restraints. For halogenated ethanones, assign bromine/fluorine positions using difference Fourier maps. Validate hydrogen bonding (e.g., O-H···O/F interactions) with SHELXPRO . For twinned crystals, SHELXD resolves pseudo-merohedral twinning by testing twin laws against intensity data .
Q. What strategies address low yields in bromination steps for similar ethanones?
Low yields (e.g., 26% in ) may arise from competing side reactions (e.g., over-bromination). Mitigation strategies:
Q. How do researchers resolve contradictions in solubility data for brominated ethanones?
Discrepancies in solubility (e.g., 0.256–0.473 mg/mL in water ) may stem from polymorphic forms or residual solvents. Methodological approaches:
Q. What mechanistic insights guide the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock Vina) predict binding modes with enzymes like tryptophan hydroxylase (TPH). The bromine and fluorine substituents enhance hydrophobic interactions, while the ketone group may form hydrogen bonds with catalytic residues . Kinetic assays (e.g., fluorescence quenching) validate inhibition constants (Kᵢ) .
Methodological Tables
Q. Table 1. Synthetic Optimization for Bromination
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Temperature | 5–10°C | 30% → 93% | |
| Solvent | Dichloromethane | Reduced side-reactions | |
| Catalyst | FeCl₃ (0.1 eq) | Regioselectivity ↑ |
Q. Table 2. Key Spectroscopic Data
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| C=O (ketone) | 190–205 (¹³C) | 1670–1680 |
| O-H (phenolic) | 12.0 (¹H, broad) | 3200–3400 |
| C-Br | 105–110 (¹³C) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
